Methyl 4-(triethoxysilyl)butanoate
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Overview
Description
Methyl 4-(triethoxysilyl)butanoate is an organosilicon compound that features both ester and silane functional groups. This compound is of significant interest due to its unique properties, which combine the characteristics of esters and silanes. It is commonly used in various scientific and industrial applications, particularly in the fields of material science and surface chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(triethoxysilyl)butanoate can be synthesized through the esterification of 4-(triethoxysilyl)butanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as amberlyst-15, can also be employed to improve the reaction kinetics and facilitate the separation of the product from the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(triethoxysilyl)butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form 4-(triethoxysilyl)butanoic acid and methanol.
Condensation: The silane group can undergo condensation reactions with other silanes or silanols to form siloxane bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Condensation: Catalysts such as titanium tetraisopropoxide can be used to facilitate the condensation of silane groups.
Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups to alcohols.
Major Products Formed
Hydrolysis: 4-(triethoxysilyl)butanoic acid and methanol.
Condensation: Siloxane-linked polymers or networks.
Reduction: 4-(triethoxysilyl)butanol.
Scientific Research Applications
Methyl 4-(triethoxysilyl)butanoate has a wide range of applications in scientific research:
Material Science: It is used as a precursor for the synthesis of silane-modified polymers and materials with enhanced mechanical properties.
Surface Chemistry: It is employed in the modification of surfaces to improve adhesion, hydrophobicity, or other surface properties.
Biology and Medicine: It is used in the development of biomaterials and drug delivery systems due to its biocompatibility and ability to form stable coatings.
Industry: It is used in the production of coatings, adhesives, and sealants with improved performance characteristics.
Mechanism of Action
The mechanism of action of methyl 4-(triethoxysilyl)butanoate involves the interaction of its functional groups with various molecular targets:
Comparison with Similar Compounds
Methyl 4-(triethoxysilyl)butanoate can be compared with other similar compounds, such as:
Methyl 4-(trimethoxysilyl)butanoate: Similar in structure but with methoxy groups instead of ethoxy groups, leading to different reactivity and solubility properties.
Ethyl 4-(triethoxysilyl)butanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group, affecting its boiling point and reactivity.
4-(Triethoxysilyl)butanoic acid: The acid form of the compound, which can be used as a precursor for the synthesis of the ester.
These comparisons highlight the unique properties of this compound, particularly its combination of ester and silane functionalities, which make it a versatile compound for various applications.
Properties
CAS No. |
61630-37-3 |
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Molecular Formula |
C11H24O5Si |
Molecular Weight |
264.39 g/mol |
IUPAC Name |
methyl 4-triethoxysilylbutanoate |
InChI |
InChI=1S/C11H24O5Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-11(12)13-4/h5-10H2,1-4H3 |
InChI Key |
KCIVPCYGIBLFGV-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC(=O)OC)(OCC)OCC |
Origin of Product |
United States |
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